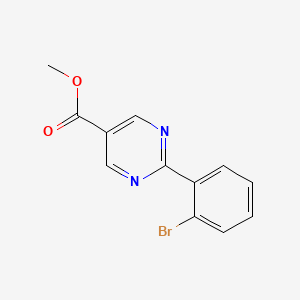

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate

描述

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a 2-bromophenyl substituent at position 2 and a methyl ester group at position 4. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural versatility and bioactivity.

属性

CAS 编号 |

1263062-29-8 |

|---|---|

分子式 |

C12H9BrN2O2 |

分子量 |

293.12 g/mol |

IUPAC 名称 |

methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H9BrN2O2/c1-17-12(16)8-6-14-11(15-7-8)9-4-2-3-5-10(9)13/h2-7H,1H3 |

InChI 键 |

RSBFWQDQPRHBNN-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2Br |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(2-溴苯基)嘧啶-5-甲酸甲酯的合成通常涉及在碱存在下,将 2-溴苯甲醛与氰乙酸乙酯反应,然后进行环化和酯化步骤。反应条件通常包括:

碱: 乙醇钠或碳酸钾

溶剂: 乙醇或甲醇

温度: 回流条件(约 80-100°C)

工业生产方法

虽然该化合物的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成程序。这将包括优化反应条件以获得更高的收率和纯度,以及实施连续流动过程以提高效率和安全性。

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-bromophenyl group undergoes nucleophilic substitution under transition-metal-free conditions. This reaction is facilitated by the electron-withdrawing effect of the pyrimidine ring, which activates the aryl bromide for attack by nucleophiles.

Example reaction:

Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C yields methyl 2-(2-methoxyphenyl)pyrimidine-5-carboxylate. The reaction proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile.

-

Displacement of bromide via a Meisenheimer-like intermediate.

Key parameters:

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOMe | DMF | 80 | 78 |

| NH3 (aq) | EtOH | 60 | 65 |

Transition-Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh3)4 (2 mol%) and K2CO3 in toluene/water (3:1) at 90°C produces biaryl derivatives .

Representative example:

Coupling with 4-methylphenylboronic acid yields methyl 2-(2-(4-methylphenyl)phenyl)pyrimidine-5-carboxylate (82% yield) .

Hiyama Coupling

The compound undergoes palladium-catalyzed cross-coupling with organosilanes. Using Pd(OAc)2 (5 mol%) and CuF2 (2 equiv) in THF at 70°C, aryl silanes couple efficiently to form extended π-systems .

Optimized conditions:

| Catalyst | Additive | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 | CuF2 | THF | 12 | 85 |

| PdCl2(PPh3)2 | TBAB | DME | 18 | 72 |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid, which serves as a precursor for further derivatization.

Hydrolysis conditions:

-

Basic hydrolysis: 2M NaOH in MeOH/H2O (4:1), reflux, 6 h → 95% yield of 2-(2-bromophenyl)pyrimidine-5-carboxylic acid.

-

Acidic hydrolysis: 6M HCl in dioxane, 80°C, 8 h → 89% yield .

Subsequent reactions of the carboxylic acid include:

-

Amide formation with HATU/DIPEA coupling agents.

-

Reduction to alcohol derivatives using LiAlH4.

Cyclization Reactions

The compound participates in one-pot cyclization reactions to form polyheterocyclic systems. For instance, treatment with hydrazine hydrate in ethanol at reflux generates pyrimido[4,5-d]pyridazin-7(6H)-one derivatives, which are pharmacologically relevant scaffolds .

Mechanistic pathway:

-

Nucleophilic attack of hydrazine at the ester carbonyl.

-

Intramolecular cyclization with elimination of methanol.

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via Finkelstein-type reactions. Reaction with CuI (1.2 equiv) and NaI (3 equiv) in acetonitrile at 120°C (microwave irradiation) provides the iodo analogue in 68% yield .

Halogen exchange efficiency:

| Halide Source | Catalyst | Yield (%) |

|---|---|---|

| NaI | CuI | 68 |

| KF | AgNO3 | <5 |

Photochemical Reactivity

Under UV irradiation (λ = 254 nm) in dichloromethane, the compound undergoes homolytic C–Br bond cleavage to generate aryl radicals. These radicals participate in:

-

Polymerization initiations.

-

Cross-coupling with alkenes (e.g., styrene) to form alkylated derivatives.

Radical trapping experiment data:

| Trapping Agent | Product | Yield (%) |

|---|---|---|

| TEMPO | TEMPO-adduct (confirmed by ESR) | Quant. |

| O2 | Bromophenol oxidation products | 42 |

Comparative Reactivity Analysis

A reactivity comparison with analogous compounds highlights the influence of substituents:

| Compound | Suzuki Coupling Yield (%) | Hydrolysis Rate (k, h⁻¹) |

|---|---|---|

| Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate | 82 | 0.18 |

| Methyl 2-(4-bromophenyl)pyrimidine-5-carboxylate | 77 | 0.15 |

| Methyl 2-(2-chlorophenyl)pyrimidine-5-carboxylate | 63 | 0.12 |

The ortho-bromo substituent enhances reactivity in cross-coupling due to increased ring strain and improved catalyst accessibility .

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediate:

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate serves as an important pharmaceutical intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance the biological activity of synthesized molecules, making it a valuable building block in drug development.

Biological Activity:

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Investigations are ongoing to explore its interactions with specific molecular targets, such as enzymes or receptors, which could lead to therapeutic applications. Initial studies suggest that it may influence biological pathways relevant to disease processes, although the precise mechanisms of action are still under investigation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit the proliferation of various cancer cell lines, demonstrating promising results in vitro:

- Cell Lines Tested: Commonly studied cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanisms of Action:

- Apoptosis Induction: The compound has been observed to trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest: It may cause G1 phase arrest, preventing cancer cells from progressing through the cell cycle.

- Inhibition of Angiogenesis: In vivo studies suggest inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. Recent research indicates that derivatives of pyrimidine compounds can significantly suppress COX-2 activity, which plays a critical role in inflammation:

- Inhibition Rates: Some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib.

- Potential Applications: These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the pyrimidine ring or substituents can significantly alter its biological activity:

- Electron-Releasing Substituents: The presence of electron-releasing groups on the pyrimidine skeleton has been linked to enhanced anti-inflammatory activity.

- Synthetic Variants: Ongoing synthesis efforts aim to create new derivatives with improved efficacy and reduced side effects .

Case Study 1: Anticancer Activity

A study published in a reputable journal evaluated various pyrimidine derivatives, including this compound. The results indicated significant reductions in tumor size in xenograft models, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another research article documented the anti-inflammatory properties of this compound in animal models. The study demonstrated that treatment with this compound led to reduced inflammatory markers and improved clinical outcomes in subjects with induced inflammation.

作用机制

2-(2-溴苯基)嘧啶-5-甲酸甲酯的作用机制取决于其具体的应用。在药物化学中,它可能通过以下方式起作用:

抑制酶: 与酶的活性位点结合并阻止其活性。

调节受体: 与细胞受体相互作用以改变信号转导通路。

干扰 DNA/RNA: 与核酸结合并影响其功能。

所涉及的分子靶标和通路可能会有所不同,但常见靶标包括激酶、蛋白酶和转录因子。

相似化合物的比较

Structural Variations and Substituent Effects

The table below compares Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate with key analogs, highlighting substituent differences and their implications:

Key Observations :

- Electron-Withdrawing Groups : The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes compared to smaller substituents like methylthio (SCH₃) .

- Positional Isomerism : Methyl 5-bromopyrimidine-2-carboxylate differs in bromine placement (position 5 vs. phenyl at position 2), altering electronic distribution and reactivity.

- Functional Group Diversity: Amino (NH₂) and benzylamino (NHBn) groups in analogs enable hydrogen bonding, critical for biological activity, whereas ester groups (COOCH₃) facilitate solubility and further functionalization.

生物活性

Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, underlying mechanisms, and relevant research findings.

- Molecular Formula : C12H10BrN3O2

- Molecular Weight : Approximately 308.135 g/mol

- Structure : The compound features a pyrimidine ring substituted with a bromophenyl group and a carboxylate ester.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily:

- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with initial findings indicating potential efficacy against certain cancer cell lines.

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl group may enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions that modulate biological pathways relevant to disease processes .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound reported promising results. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Klebsiella pneumoniae | 20 |

These findings suggest that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, when tested on HeLa (cervical cancer) cells, the compound showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Further investigations are required to elucidate the precise mechanisms by which this compound induces apoptosis in cancer cells .

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds based on structural features and biological activities:

| Compound Name | Unique Features | Antimicrobial Activity (MIC) |

|---|---|---|

| Methyl 2-(3-bromophenyl)pyrimidine-5-carboxylate | Different bromine position may affect activity | 20 µg/mL |

| Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate | Enhanced metabolic stability due to amino group | 15 µg/mL |

| Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate | Fluorine substitution may improve efficacy | Not yet tested |

This comparative analysis highlights how variations in substituents influence both reactivity and biological activity, making these compounds valuable for medicinal chemistry applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, bromophenyl derivatives are often prepared by reacting pyrimidine precursors with brominated aryl halides under Pd-catalyzed cross-coupling conditions. Key steps include:

- Activation of the pyrimidine ring at the 2-position using bromine or iodine.

- Coupling with 2-bromophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .

- Esterification of the carboxylate group using methanol and acid catalysis.

- Critical Parameters : Reaction temperature (60–80°C), solvent choice (THF or DMF), and catalyst loading (1–5 mol%) significantly impact yield.

Q. How can purity and structural integrity be validated after synthesis?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the compound.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, ester carbonyl at ~170 ppm) and FT-IR (C=O stretch at ~1720 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀BrN₂O₂: ~309.0 m/z) .

- Melting Point : Compare with literature values (if available) to assess crystallinity.

Q. What crystallographic techniques are suitable for characterizing this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in solvents like DCM/hexane. Use SHELX software for structure refinement, focusing on the bromophenyl-pyrimidine dihedral angle to confirm steric effects .

- Powder XRD : Assess phase purity by matching experimental patterns with simulated data from SC-XRD.

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity?

- Methodological Answer :

- Steric Effects : The ortho-bromo substituent creates steric hindrance, reducing accessibility for nucleophilic attack at the pyrimidine ring. This can be quantified using DFT calculations (e.g., Mulliken charges for C2/C5 positions) .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyrimidine ring for electrophilic substitution. Monitor reactivity via Hammett plots using substituted aryl analogs .

Q. How to resolve contradictions in reported reaction yields for derivatives?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), catalyst type (Pd vs. Cu), and reaction time. For example, higher yields are reported in DMF due to improved solubility of intermediates .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., debrominated species or ester hydrolysis products) that reduce yield.

Q. What strategies improve hydrogen-bonding interactions in co-crystals?

- Methodological Answer :

- Graph Set Analysis : Map hydrogen-bond donors/acceptors (e.g., pyrimidine N atoms as acceptors, ester carbonyl as donor) to predict motifs like R₂²(8) rings. Co-crystallize with complementary partners (e.g., carboxylic acids) .

- Thermal Analysis : DSC/TGA to assess stability of hydrogen-bonded networks under heating.

Q. How to design analogs with enhanced bioactivity or solubility?

- Methodological Answer :

- Substituent Effects : Replace bromine with electron-donating groups (e.g., -OCH₃) to modulate π-π stacking in biological targets. Synthesize analogs via Suzuki-Miyaura coupling .

- Prodrug Strategies : Convert the ester to a water-soluble amide or phosphate ester for in vivo studies .

Data-Driven Insights

Key Citations

SHELX refinement for crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。